molecular formula C16H18O5 B11294040 (7-isopropoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetic acid

(7-isopropoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetic acid

Cat. No.: B11294040
M. Wt: 290.31 g/mol
InChI Key: SZSIOVMTHFGRAI-UHFFFAOYSA-N
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Description

(7-isopropoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetic acid is a synthetic organic compound belonging to the chromen family. Chromen derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and material science. This compound, in particular, is characterized by its unique structural features, which include an isopropoxy group, two methyl groups, and an acetic acid moiety attached to a chromen core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7-isopropoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Chromen Core: The chromen core can be synthesized through a condensation reaction between a suitable phenol derivative and an α,β-unsaturated carbonyl compound under acidic or basic conditions.

    Introduction of the Isopropoxy Group: The isopropoxy group can be introduced via an etherification reaction using isopropyl alcohol and a suitable leaving group, such as a halide or tosylate.

    Acetylation: The acetic acid moiety can be introduced through an acetylation reaction using acetic anhydride or acetyl chloride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green solvents may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

(7-isopropoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the isopropoxy group, where nucleophiles like thiols or amines replace the isopropoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Thiols or amines in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Thiol or amine derivatives.

Scientific Research Applications

(7-isopropoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetic acid has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of materials with specific optical or electronic properties.

Mechanism of Action

The mechanism of action of (7-isopropoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Generating Reactive Species: Inducing oxidative stress or other reactive species that affect cellular functions.

Comparison with Similar Compounds

Similar Compounds

    (7-Methyl-2-oxo-2H-chromen-4-yl)acetic acid: Similar structure but with a methyl group instead of an isopropoxy group.

    (7,8-Dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid: Contains methoxy groups and a methyl group.

    2-Hydroxy-3-(5-hydroxy-7,8-dimethoxy-4-oxo-4H-chromen-2-yl)phenyl β-D-glucopyranoside: A more complex structure with additional hydroxyl and methoxy groups.

Uniqueness

(7-isopropoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. The presence of the isopropoxy group, in particular, may influence its solubility, stability, and interaction with biological targets.

Properties

Molecular Formula

C16H18O5

Molecular Weight

290.31 g/mol

IUPAC Name

2-(4,8-dimethyl-2-oxo-7-propan-2-yloxychromen-3-yl)acetic acid

InChI

InChI=1S/C16H18O5/c1-8(2)20-13-6-5-11-9(3)12(7-14(17)18)16(19)21-15(11)10(13)4/h5-6,8H,7H2,1-4H3,(H,17,18)

InChI Key

SZSIOVMTHFGRAI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2C)OC(C)C)CC(=O)O

Origin of Product

United States

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